
Zofenoprilat Sodium Salt (90per cent)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zofenoprilat Sodium Salt is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. This compound is known for its antihypertensive, antioxidant, and cardioprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat involves several steps. Initially, sodium metal is dissolved in absolute ethanol, followed by the addition of thiophenol and N-carbobenzyloxy-trans-4-tosyloxy-L-proline, methyl ester. The mixture is stirred and allowed to react, resulting in the formation of N-carbobenzyloxy-cis-4-phenylthio-L-proline, methyl ester. This intermediate is then treated with sodium hydroxide and further processed to yield Zofenoprilat .
Industrial Production Methods
Industrial production of Zofenoprilat involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Zofenoprilat undergoes various chemical reactions, including:
Oxidation: The thiol group in Zofenoprilat is prone to oxidative degradation.
Hydrolysis: Zofenoprilat is formed from the hydrolysis of Zofenopril.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Hydrolysis: Esterases in vivo facilitate the hydrolysis of Zofenopril to Zofenoprilat.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization.
Major Products Formed
The major product formed from these reactions is Zofenoprilat itself, which is the active metabolite of Zofenopril .
科学研究应用
Zofenoprilat Sodium Salt has a wide range of scientific research applications:
Chemistry: Used in studies involving ACE inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes and enzyme inhibition.
Medicine: Explored for its antihypertensive and cardioprotective effects.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
作用机制
Zofenoprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, Zofenoprilat has antioxidant properties that contribute to its cardioprotective effects .
相似化合物的比较
Similar Compounds
Captopril: Another sulfhydryl-containing ACE inhibitor.
Enalaprilat: A non-sulfhydryl ACE inhibitor.
Lisinopril: A dicarboxylate-containing ACE inhibitor.
Uniqueness
Zofenoprilat is unique due to its sulfhydryl group, which imparts antioxidant properties and enhances its cardioprotective effects compared to other ACE inhibitors .
属性
CAS 编号 |
1329569-13-2 |
|---|---|
分子式 |
C₁₅H₁₈NNaO₃S₂ |
分子量 |
347.43 |
同义词 |
(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


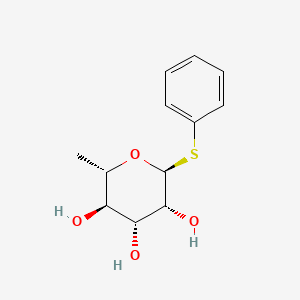
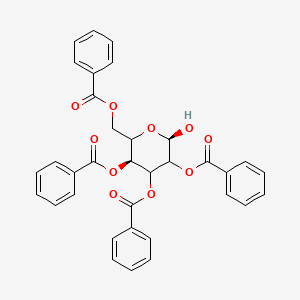
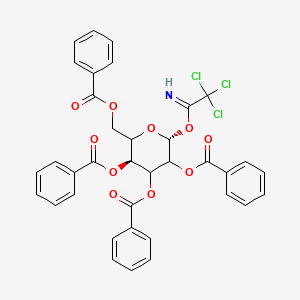
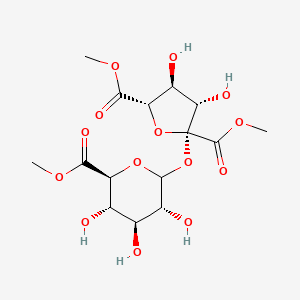
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
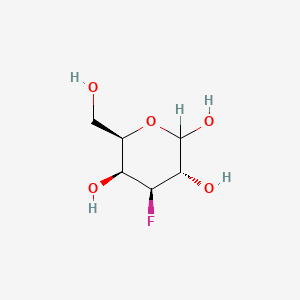
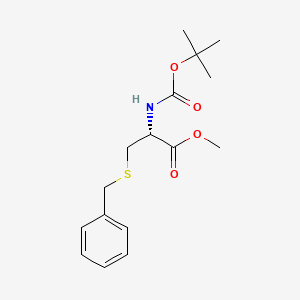
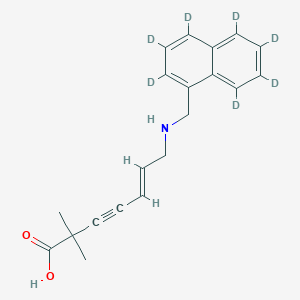
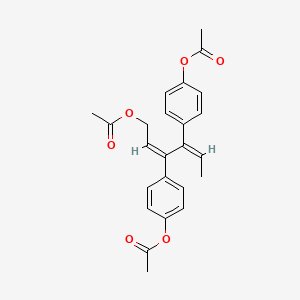
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
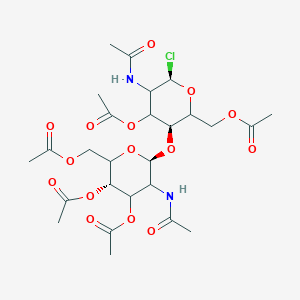
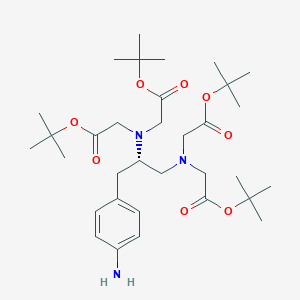
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
